REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[C:10]3[NH:14][C:15]([C:17]4[CH:22]=[CH:21][CH:20]=[C:19]([CH:23]=O)[CH:18]=4)=[CH:16][C:9]=23)[CH:5]([C:25]2[CH:30]=[CH:29][C:28]([NH:31][C:32](=[O:36])[N:33]([CH3:35])[CH3:34])=[CH:27][CH:26]=2)[NH:4]1)[CH3:2].[CH3:37][NH:38][CH3:39].C1COCC1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>>[CH3:37][N:38]([CH2:23][C:19]1[CH:18]=[C:17]([C:15]2[NH:14][C:10]3=[N:11][CH:12]=[CH:13][C:8]([C:6]4[C:5]([C:25]5[CH:30]=[CH:29][C:28]([NH:31][C:32](=[O:36])[N:33]([CH3:35])[CH3:34])=[CH:27][CH:26]=5)=[N:4][N:3]([CH2:1][CH3:2])[CH:7]=4)=[C:9]3[CH:16]=2)[CH:22]=[CH:21][CH:20]=1)[CH3:39] |f:3.4|
|
Name
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N′-(4-{1-ethyl-4-[2-(3-formylphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2H-pyrazol-3-yl}phenyl)-N,N-dimethylurea
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Quantity
|
11.45 g
|
Type
|
reactant
|
Smiles
|
C(C)N1NC(C(=C1)C1=C2C(=NC=C1)NC(=C2)C2=CC(=CC=C2)C=O)C2=CC=C(C=C2)NC(N(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
) The reaction was stirred at RT for 1 h (
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The slurry was rinsed down with THF (150 mL)
|
Type
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TEMPERATURE
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Details
|
the reaction got slightly warm to the touch
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Type
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CONCENTRATION
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Details
|
concentrated to dryness under vacuum
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Type
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EXTRACTION
|
Details
|
extracted with CHCl3 (300 mL)
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Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Type
|
FILTRATION
|
Details
|
Trituration with (1:1) Et2O/pet. ether, filtration
|
Type
|
CUSTOM
|
Details
|
drying under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC=1C=C(C=CC1)C1=CC=2C(=NC=CC2C=2C(=NN(C2)CC)C2=CC=C(C=C2)NC(N(C)C)=O)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |